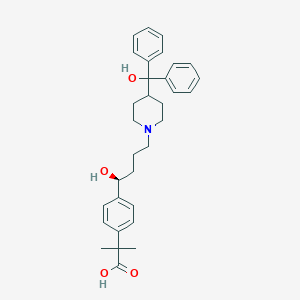

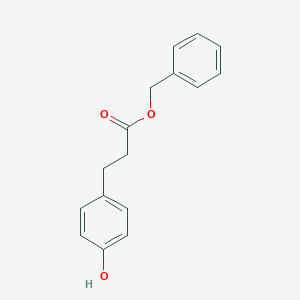

2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride" often involves reactions between specific sulfonyl chlorides and other chemical agents. For instance, a study by Rahn et al. (2008) demonstrated the regioselective synthesis of functionalized 3,5-diketoesters and 2,4-diketosulfones through uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with α,β-unsaturated acid chlorides and sulfonyl chlorides (Rahn, Dang, Spannenberg, Fischer, & Langer, 2008).

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic studies of compounds similar to "2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride" provide insights into their chemical significance and properties. For example, Nagarajan and Krishnakumar (2018) conducted a study on 4-Cyano-2-methoxybenzenesulfonyl chloride, revealing details about its molecular geometry, HOMO and LUMO energy gaps, and non-linear optical activity through density functional theory and ab initio methods (Nagarajan & Krishnakumar, 2018).

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

Sulfonyl chlorides, such as those related to the synthesis of omeprazole, a proton pump inhibitor, highlight the importance of these compounds in creating pharmaceuticals and understanding their impurities. The synthesis process often involves complex reactions, leading to the formation of various impurities, which can be utilized as standard impurities for further research and development in drug manufacturing (Saini et al., 2019).

Antioxidant Activity Analysis

The study of antioxidants, crucial for food engineering, medicine, and pharmacy, involves determining the antioxidant activity of compounds. Analytical methods, including those based on sulfonyl chloride derivatives, are central to this research. These methods assess the capacity of antioxidants to combat oxidative stress, which is linked to various diseases and aging processes (Munteanu & Apetrei, 2021).

Trifluoromethylation and Chlorination

Sulfonyl chlorides, such as trifluoromethanesulfonyl chloride (CF3SO2Cl), are instrumental in chemical synthesis, particularly in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. Their applications underscore the versatility and reactivity of sulfonyl chlorides in creating compounds with a wide range of properties and potential uses, from pharmaceuticals to materials science (Chachignon, Guyon, & Cahard, 2017).

Environmental Safety and Surfactants

The environmental impact and safety of chemicals, including those related to sulfonyl chlorides, are of paramount importance. Studies on the environmental fate, toxicity, and biodegradability of surfactants, which often contain sulfonyl groups, contribute to understanding how these substances interact with ecosystems and the potential risks they pose to environmental health (Cowan-Ellsberry et al., 2014).

Advanced Oxidation Processes

In wastewater treatment and pollution control, sulfonyl chlorides and their derivatives are explored for their role in advanced oxidation processes. These processes aim to degrade or transform persistent organic pollutants into less harmful substances, highlighting the application of sulfonyl chlorides in environmental remediation efforts (Husain & Husain, 2007).

properties

IUPAC Name |

2-methoxy-5-propanoylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZBXDNOPBGYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640050 | |

| Record name | 2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone | |

CAS RN |

932896-41-8 | |

| Record name | 2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

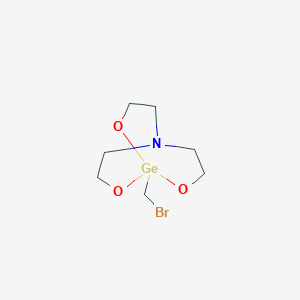

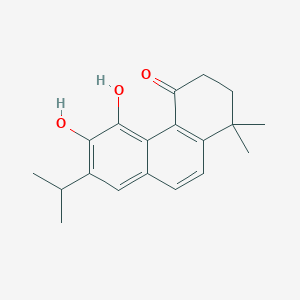

![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)